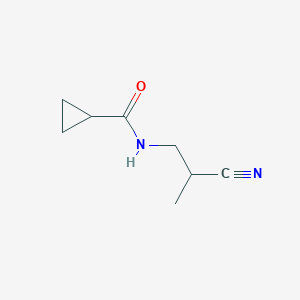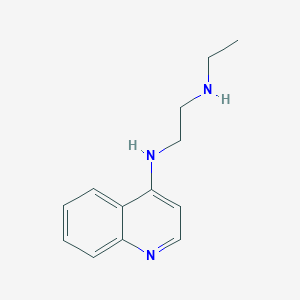![molecular formula C12H14N2O5S B7555981 2-[4-(2-Cyanopropylsulfamoyl)phenoxy]acetic acid](/img/structure/B7555981.png)
2-[4-(2-Cyanopropylsulfamoyl)phenoxy]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(2-Cyanopropylsulfamoyl)phenoxy]acetic acid, also known as CPSPAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPSPAA is a sulfonamide derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
作用机制
2-[4-(2-Cyanopropylsulfamoyl)phenoxy]acetic acid is thought to exert its effects by binding to a specific site on the voltage-gated sodium channel, known as the receptor site 2. This binding prevents the channel from opening in response to depolarization, thereby reducing the influx of sodium ions into the cell. This, in turn, leads to a decrease in the excitability of the cell, which can have a range of downstream effects.
Biochemical and Physiological Effects:
2-[4-(2-Cyanopropylsulfamoyl)phenoxy]acetic acid has been shown to exhibit a range of biochemical and physiological effects, including the modulation of synaptic transmission, the inhibition of neuronal firing, and the reduction of pain sensitivity. These effects are thought to be mediated by the compound's ability to selectively inhibit voltage-gated sodium channels.
实验室实验的优点和局限性
One of the main advantages of 2-[4-(2-Cyanopropylsulfamoyl)phenoxy]acetic acid is its selectivity for voltage-gated sodium channels, which allows for the precise modulation of these channels without affecting other ion channels or receptors. However, one limitation is its relatively low potency compared to other sodium channel blockers, which may limit its usefulness in certain experimental contexts.
未来方向
There are several potential future directions for research on 2-[4-(2-Cyanopropylsulfamoyl)phenoxy]acetic acid. One area of interest is its potential as a therapeutic agent for the treatment of pain, particularly neuropathic pain. Another area of interest is its potential as a tool for investigating the role of voltage-gated sodium channels in various physiological processes, including synaptic transmission and neuronal excitability. Additionally, further research is needed to better understand the pharmacokinetics and pharmacodynamics of 2-[4-(2-Cyanopropylsulfamoyl)phenoxy]acetic acid, as well as its potential side effects and toxicity.
合成方法
2-[4-(2-Cyanopropylsulfamoyl)phenoxy]acetic acid can be synthesized through a series of chemical reactions starting with 4-chloro-2-nitrophenol and 2-cyanopropylsulfonamide. The reaction involves the conversion of the nitro group to an amino group, followed by the addition of the sulfonamide group to the resulting amine. The final product is then obtained through the esterification of the carboxylic acid group with ethanol.
科学研究应用
2-[4-(2-Cyanopropylsulfamoyl)phenoxy]acetic acid has been studied for its potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and biochemistry. One of the main areas of interest is its potential as a modulator of ion channels, particularly voltage-gated sodium channels. 2-[4-(2-Cyanopropylsulfamoyl)phenoxy]acetic acid has been shown to selectively inhibit these channels, making it a potential tool for investigating the role of these channels in various physiological processes.
属性
IUPAC Name |
2-[4-(2-cyanopropylsulfamoyl)phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5S/c1-9(6-13)7-14-20(17,18)11-4-2-10(3-5-11)19-8-12(15)16/h2-5,9,14H,7-8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIIHZVTNKBCEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(C=C1)OCC(=O)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Cyanopropylsulfamoyl)phenoxy]acetic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-Chloropyridin-3-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7555899.png)





![N-[4-[(dimethylamino)methyl]phenyl]-2,3-difluorobenzamide](/img/structure/B7555934.png)
![4-bromo-N-[2-(ethylamino)ethyl]-3-methylbenzenesulfonamide](/img/structure/B7555938.png)
![4-bromo-2-chloro-N-[2-(ethylamino)ethyl]benzenesulfonamide](/img/structure/B7555943.png)



![(E)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B7555960.png)
![1-[(4-Fluorophenyl)methylsulfonyl]-2-methylpiperazine](/img/structure/B7555972.png)